molecular formula C16H19N7 B6471914 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640821-98-1

3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6471914
CAS No.: 2640821-98-1
M. Wt: 309.37 g/mol
InChI Key: HXUJMBIGLKWNHC-UHFFFAOYSA-N
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Description

3-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine-carbonitrile core linked via a piperazine moiety to a dimethylamino-substituted pyrimidine ring. The carbonitrile group on the pyridine is a strong electron-withdrawing moiety, which may influence electronic distribution and reactivity.

Properties

IUPAC Name

3-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-21(2)15-10-16(20-12-19-15)23-8-6-22(7-9-23)14-4-3-5-18-13(14)11-17/h3-5,10,12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUJMBIGLKWNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N7C_{16}H_{19}N_{7}, with a molecular weight of approximately 309.37 g/mol. The structural features include a dimethylamino group, a piperazine ring, and a pyridine core, which are essential for its biological activity.

PropertyValue
Molecular FormulaC16H19N7
Molecular Weight309.37 g/mol
IUPAC Name3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
InChI KeyQFAPQAJAAHMDBE-UHFFFAOYSA-N

The biological activity of 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino and piperazine groups enhances its binding affinity, allowing it to modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways, potentially affecting processes such as proliferation and apoptosis.
  • Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing neurotransmission and other signaling cascades.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have demonstrated significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against several pathogens. Its structure suggests potential efficacy against both bacterial and fungal strains, although specific data on this compound's activity is limited.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of related pyrimidine derivatives, reporting IC50 values in the micromolar range against human cancer cell lines .
  • Antimicrobial Evaluation : Research on similar compounds has indicated effective inhibition of bacterial growth in vitro, suggesting that modifications to the piperazine or pyrimidine moieties could enhance antimicrobial efficacy .
  • Mechanistic Insights : A detailed mechanistic study revealed that compounds with similar structures could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens .

Scientific Research Applications

Research indicates that compounds with similar structural features to 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile exhibit several biological activities:

  • Kinase Inhibition : Many derivatives of piperazine and pyrimidine are known to inhibit various kinases involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation, making these compounds potential anticancer agents.
  • Anticancer Properties : The presence of the dimethylamino group enhances lipophilicity, which may improve cellular uptake and bioavailability. Studies have shown that similar compounds can effectively target cancer cells by disrupting critical signaling pathways.
  • Neuropharmacological Effects : Compounds containing piperazine rings are often explored for their neuropharmacological properties, including anxiolytic and antidepressant effects. The structural components of this compound suggest potential activity in modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study ReferenceFocusFindings
Kinase InhibitionDemonstrated significant inhibition against specific kinases associated with cancer progression.
Anticancer ActivityShowed promise in preclinical models for reducing tumor size and inhibiting metastasis.
Neuropharmacological EffectsIndicated potential for treating anxiety disorders through modulation of serotonin receptors.

Potential Therapeutic Applications

Given its diverse biological activities, 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile could be explored for various therapeutic applications:

  • Cancer Therapy : As an inhibitor of key kinases involved in oncogenesis, it may serve as a lead compound for developing targeted cancer therapies.
  • Neurological Disorders : Its potential neuropharmacological effects could lead to applications in treating anxiety and depression.
  • Molecular Biology Tools : Due to its specific binding properties, it may also be useful in research settings as a tool for studying cellular signaling pathways.

Comparison with Similar Compounds

2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Key Differences: Pyrimidine substituents: Morpholin-4-yl and methyl groups replace dimethylamino. Core structure: Pyrano[4,3-b]pyridine instead of pyridine.
  • The fused pyran ring introduces conformational rigidity, which may affect binding to biological targets .

4-(4-Methyl-2-(Methylamino)thiazol-5-yl)-2-((3-(Morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile

  • Key Differences: Thiazole ring replaces pyridine-carbonitrile. Morpholine-carbonylphenylamino substituent on pyrimidine.
  • The morpholine-carbonyl group adds hydrophilicity and hydrogen-bonding capacity, contrasting with the dimethylamino group’s basicity .

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-Oxide

  • Key Differences :
    • Dichloro-dimethoxyphenyl and urea groups replace pyridine-carbonitrile.
    • Ethylpiperazinyl substituent on pyrimidine.
  • Implications: Chlorine and methoxy groups enhance lipophilicity, favoring hydrophobic interactions. The ethylpiperazine moiety may improve metabolic stability compared to dimethylamino .

Molecular Properties and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Notable Substituents Key Features
3-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile C₁₉H₂₂N₈ 386.44* Dimethylamino, pyridine-carbonitrile Flexible piperazine linker, electron contrast
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-...pyrano[4,3-b]pyridine-3-carbonitrile C₂₂H₂₇N₇O₂ 421.5 Morpholin-4-yl, pyrano-pyridine Rigid fused ring, enhanced polarity
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-...pyrimidine-5-carbonitrile C₁₇H₁₈N₈OS 398.45* Thiazole, morpholine-carbonyl Sulfur-mediated interactions

*Calculated based on molecular formulas.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for synthesizing 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Piperazine ring formation : Mannich reactions or nucleophilic substitution to incorporate the piperazine moiety (e.g., condensation of formaldehyde with secondary amines) .
  • Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach pyrimidine and pyridine fragments .
  • Optimization : Reaction conditions (temperature, solvent polarity, catalysts like palladium for cross-couplings) are critical for yield and purity. Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor intermediates and final product purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) resolves structural ambiguities, confirming substituent positions and stereochemistry .
  • X-ray crystallography provides definitive bond-length and angle data for crystalline derivatives .
  • Mass spectrometry (MS) and HPLC validate molecular weight and purity (>95% by area-under-curve analysis) .

Q. How can solubility and physicochemical properties be determined or predicted for this compound?

  • Methodology :

  • Experimental determination : Shake-flask method with UV-Vis spectroscopy quantifies solubility in solvents (e.g., DMSO, water) .
  • Computational prediction : Tools like ALOGPS or ChemAxon calculate logP and pKa values to estimate lipophilicity and ionization .

Advanced Research Questions

Q. What methodologies are recommended for studying the interaction of this compound with biological targets like kinases or receptors?

  • Methodology :

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure binding kinetics (e.g., KD, ΔH, ΔS) .
  • Molecular docking and Molecular Dynamics (MD) simulations predict binding modes and stability, guiding mutagenesis studies .
  • Fluorescence Polarization Assays quantify competitive displacement of fluorescent ligands .

Q. How should researchers approach resolving contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Orthogonal assays : Validate results using complementary techniques (e.g., enzyme inhibition vs. cell-based viability assays) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
  • Buffer/condition standardization : Control pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize assay interference .

Q. What experimental design considerations are critical for ensuring reproducibility in pharmacological studies of this compound?

  • Methodology :

  • Randomized block designs : Assign treatments to minimize batch effects (e.g., plate-to-plate variability in high-throughput screening) .
  • Blinded analysis : Mask compound identities during data collection to reduce bias .
  • Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay performance .

Q. What strategies can be employed to chemically modify the compound to enhance selectivity toward specific biological targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., dimethylamino on pyrimidine) to map pharmacophore requirements .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability or target tissue accumulation .
  • Isosteric replacements : Substitute pyridine with pyrazine or piperazine with morpholine to modulate steric and electronic properties .

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